

Application Notes and Protocols: Assessing Locomotor Activity with CI-1015 Treatment

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Compound of Interest

Compound Name: CI-1015

Cat. No.: B1668927

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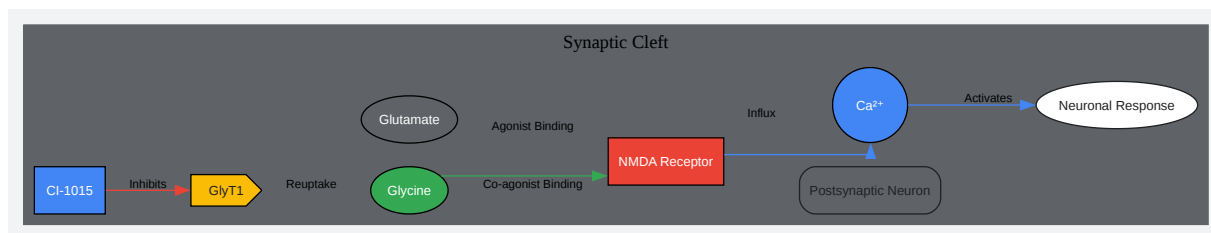
Introduction

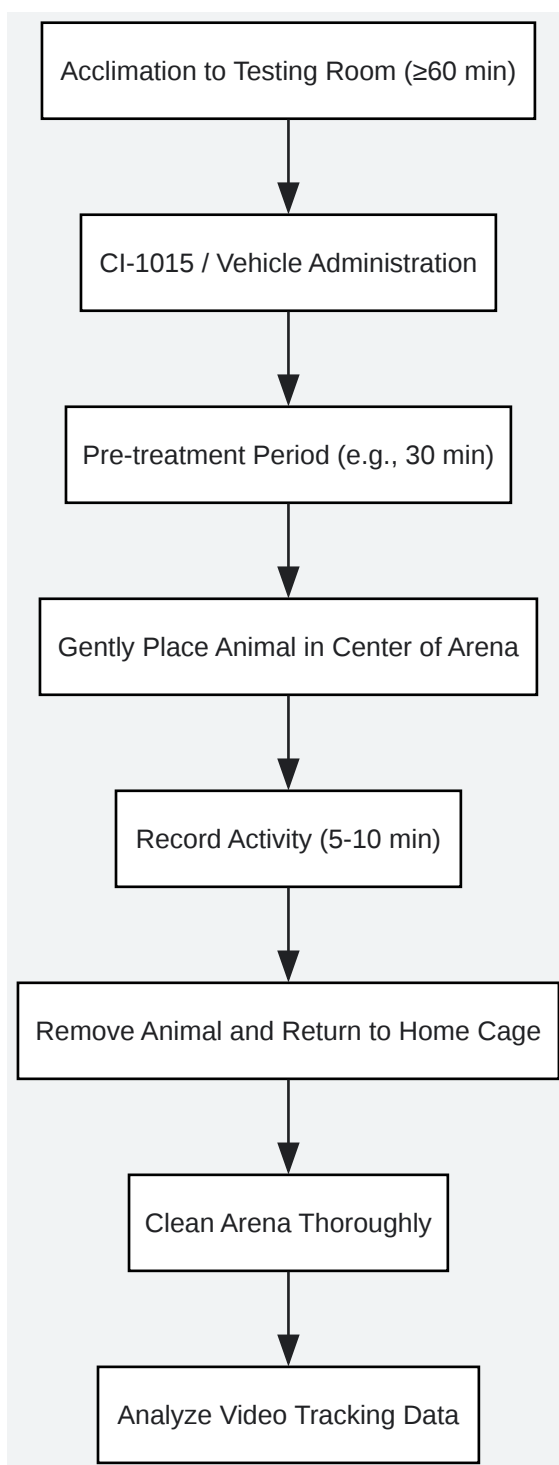
CI-1015 is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1). By blocking the reuptake of glycine in the synaptic cleft, **CI-1015** increases extracellular glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function.[1][2][3] This mechanism of action suggests potential therapeutic applications in CNS disorders where NMDA receptor hypofunction is implicated.[2][4] Assessing the impact of **CI-1015** on locomotor activity is a critical component of its preclinical pharmacological profiling to evaluate potential therapeutic effects or undesirable side effects.[5][6][7]

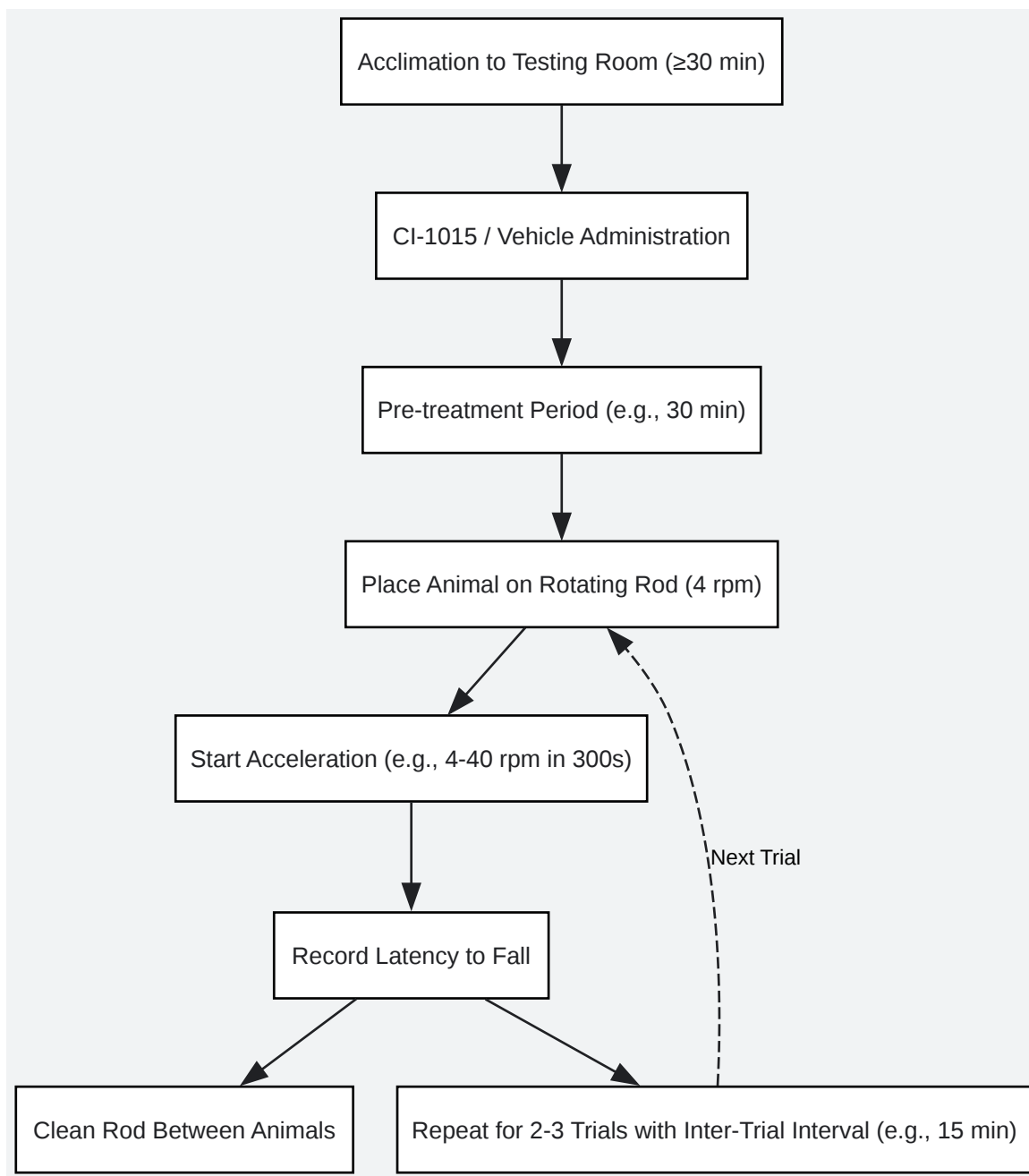
These application notes provide detailed protocols for assessing the effects of **CI-1015** on spontaneous locomotor activity and motor coordination in rodents using the Open Field Test and the Rotarod Test.

Mechanism of Action: CI-1015 (GlyT1 Inhibition)

CI-1015 acts as a Glycine Transporter 1 (GlyT1) inhibitor. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By inhibiting GlyT1, **CI-1015** leads to an increase in the extracellular concentration of glycine. Glycine is an obligatory co-agonist at the NMDA receptor, meaning its binding is required for the receptor to be activated by glutamate.[2][3] The elevated synaptic glycine levels enhance NMDA receptor-mediated neurotransmission.[1][3]







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